Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-

Lipophilicity Drug Design LogP

4-Amino-2,3,5,6-tetrafluorobenzaldehyde addresses the critical challenge of low reactivity in deactivated amino-benzaldehydes. The tetrafluoro ring system enhances aldehyde electrophilicity while preserving the amino group for late-stage functionalization. - Enables selective imine/hydrazone formation without amino protection, reducing synthetic steps. - LogP ≈ 1.64 improves membrane permeability of derived drug candidates, tackling ADME liabilities early. - Consistent 98% purity minimizes side reactions in heterocycle syntheses (quinolines, phenanthrolines).

Molecular Formula C7H3F4NO
Molecular Weight 193.10 g/mol
CAS No. 119060-58-1
Cat. No. B13456169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 4-amino-2,3,5,6-tetrafluoro-
CAS119060-58-1
Molecular FormulaC7H3F4NO
Molecular Weight193.10 g/mol
Structural Identifiers
SMILESC(=O)C1=C(C(=C(C(=C1F)F)N)F)F
InChIInChI=1S/C7H3F4NO/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H,12H2
InChIKeyYZNRZCYDBHTQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2,3,5,6-Tetrafluorobenzaldehyde: Physicochemical Properties


Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- (CAS 119060-58-1) is a multifunctional, polyfluorinated aromatic building block. Its core structure consists of a benzaldehyde scaffold fully substituted with fluorine atoms at the 2, 3, 5, and 6 positions, and an amino group at the 4-position. This arrangement results in a unique combination of functional groups: a reactive aldehyde for condensation reactions, an amino group for further derivatization, and a highly electron-deficient, activated tetrafluorinated ring . The compound has a molecular weight of 193.10 g/mol and a calculated LogP of approximately 1.64, indicating moderate lipophilicity . It is primarily supplied as a synthetic intermediate for research and development purposes .

Synthetic intermediate
Polyfluorinated aromatic building block with orthogonal aldehyde and amine handles
Enhanced electrophilicity
Electron-deficient tetrafluoro ring activates aldehyde for efficient nucleophilic addition
Deactivated amine
Reduced amino nucleophilicity permits selective aldehyde-first synthetic sequences

4-Amino-2,3,5,6-Tetrafluorobenzaldehyde: Why Substitution Fails


The precise 2,3,5,6-tetrafluoro substitution pattern on the benzaldehyde ring is not interchangeable with other fluorinated or non-fluorinated analogs. This specific arrangement creates a unique electronic environment that profoundly impacts the reactivity of both the aldehyde and the amino group. The four electron-withdrawing fluorine atoms dramatically increase the electrophilicity of the aldehyde carbon and decrease the nucleophilicity of the amino group compared to non-fluorinated 4-aminobenzaldehyde [1]. This altered reactivity cannot be replicated by simply using other polyfluorobenzaldehydes (e.g., 2,3,4,5-tetrafluoro or pentafluoro derivatives) or by blending different monomers, as the subsequent reaction rates, regioselectivity, and stability of derived products are a direct function of this specific electronic configuration [2].

Different fluoro-substitution pattern
2,3,4,5-tetrafluoro or pentafluoro analogs shift ring electronics, altering aldehyde reactivity and downstream regioselectivity
Non-fluorinated 4-aminobenzaldehyde
Lacks electron-withdrawing tetrafluoro pattern; electrophilicity and reaction kinetics may not transfer
Unsubstituted 2,3,5,6-tetrafluorobenzaldehyde
Missing the pre-installed amino handle; requires additional functionalization, increasing synthetic complexity

4-Amino-2,3,5,6-Tetrafluorobenzaldehyde: Differentiation Evidence


Lipophilicity vs. Non-Fluorinated Analog

The introduction of four fluorine atoms significantly increases the lipophilicity of the benzaldehyde scaffold. The calculated LogP for 4-amino-2,3,5,6-tetrafluorobenzaldehyde is approximately 1.64, compared to a range of 0.86-0.91 for its non-fluorinated analog, 4-aminobenzaldehyde. This represents a substantial increase in partition coefficient, directly influencing the compound's ability to cross biological membranes and the physicochemical properties of derived products .

Lipophilicity shift
Class-level
ΔLogP ≈ +0.78 to +0.83
Supports lipophilicity-driven design of fluorinated analogs
In silico prediction; experimental verification recommended
Lipophilicity Drug Design LogP

Aldehyde Electrophilicity vs. Non-Fluorinated Analogs

The four fluorine atoms exert a powerful electron-withdrawing effect, dramatically enhancing the electrophilicity of the aldehyde carbon relative to non-fluorinated benzaldehydes. While direct kinetic data for this specific compound is scarce, this effect is a well-established class-level inference for polyfluorinated aromatics. For example, 2,3,5,6-tetrafluorobenzaldehyde (without the 4-amino group) is described as a 'highly activated aromatic system' for nucleophilic attack at the carbonyl group, a characteristic directly transferable to the 4-amino derivative . This increased reactivity enables faster and more complete conversions in critical reactions like imine (Schiff base) and hydrazone formation, which are often the rate-limiting steps in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [1]. In contrast, 4-aminobenzaldehyde is significantly less electrophilic, which can lead to slower reaction kinetics.

Aldehyde activation
Class-level
Highly activated electrophilic system vs. standard aromatic aldehyde
May enable faster imine/hydrazone formation
Inferred from tetrafluorobenzaldehyde analog behavior
Reactivity Nucleophilic Addition Electrophilicity

Decreased Amino Nucleophilicity and Basicity

The electron-withdrawing tetrafluoro substitution drastically reduces the basicity and nucleophilicity of the 4-amino group compared to 4-aminobenzaldehyde. This is a direct class-level inference for amino groups on polyfluorinated rings. For example, the necessity to use anhydrous trifluoroacetic acid as a solvent for the nitrosation of deactivated anilines, as described in the synthesis of this compound, underscores the low reactivity of the amino group [1]. This deactivation prevents unwanted side reactions in processes where a less reactive amine is required, offering a distinct advantage in chemoselective transformations. The amino group in the non-fluorinated analog is significantly more reactive, making it prone to uncontrolled polymerization or unwanted acylation under the same conditions.

Amino deactivation
Class-level
Requires TFA for nitrosation; vs. standard aniline reactivity
Enables chemoselective aldehyde-first transformations
Based on polyfluoroaniline synthetic methodology
Reactivity Amino Group pKa

4-Amino Group as Key Differentiator

The presence of the amino group at the para position is the defining feature that distinguishes this compound from its direct chemical precursor, 2,3,5,6-tetrafluorobenzaldehyde (CAS 19842-76-3), and other simple polyfluorinated benzaldehydes. While 2,3,5,6-tetrafluorobenzaldehyde serves as a general platform for further functionalization, it is primarily used as an enzyme substrate or a basic electrophile [1]. In contrast, 4-amino-2,3,5,6-tetrafluorobenzaldehyde provides a pre-installed amino handle, allowing for direct integration into more complex molecular architectures, such as heterocyclic compounds for drug candidates and advanced fluorescent dyes [2][3]. This pre-functionalization eliminates an entire synthetic step (nitration, reduction, or halogen displacement) for end-users in drug discovery.

Pre-installed amine handle
Direct comparison
Eliminates 1–3 synthetic steps vs. unsubstituted analog
Streamlines heterocycle and drug-candidate synthesis
Synthetic efficiency in medicinal chemistry workflows
Chemical Differentiation Functional Group Synthetic Utility

4-Amino-2,3,5,6-Tetrafluorobenzaldehyde: Research & Industrial Applications


Fluorinated Drug Candidates with Improved Pharmacokinetics

This compound is ideally suited as a key intermediate in the synthesis of novel drug candidates. The increased lipophilicity (LogP ≈ 1.64) compared to non-fluorinated analogs directly contributes to improved membrane permeability and metabolic stability, tackling common ADME liabilities in early drug discovery . The pre-installed amino group allows for direct incorporation into the scaffold of lead molecules, bypassing the need for late-stage functionalization of the tetrafluorophenyl ring, as evidenced by its utility in preparing active pharmaceutical ingredients [1].

Advanced Heterocyclic Compounds and Functional Materials

The combination of a highly electrophilic aldehyde and a deactivated amino group makes this compound a premier building block for constructing complex heterocyclic systems. The aldehyde can be selectively reacted with various nucleophiles to form imines, hydrazones, or other key intermediates, while the deactivated amino group remains protected, preventing unwanted byproduct formation [2]. This controlled reactivity is essential for synthesizing novel classes of fluorinated benzofused quinolines and phenanthrolines, which are explored as fluorescent probes and advanced electronic materials [3].

Bioorthogonal Chemistry and Click-and-Release Strategies

This compound is a critical synthetic precursor to 4-azido-2,3,5,6-tetrafluorobenzaldehyde, a specialized building block in bioorthogonal chemistry. The parent amino compound enables a streamlined synthetic route to this advanced azido intermediate, which is used in creating ultra-fast click-and-release linkers. Research has shown that probes derived from this tetrafluorinated scaffold exhibit the fastest recorded click reaction rates for such systems (up to 4.9 M⁻¹ s⁻¹), demonstrating the value of the core structure for applications in chemical biology and targeted drug delivery .

Fluorinated Agrochemicals and Crop Protection

The compound's unique electronic profile and functional group arrangement are directly applicable to the synthesis of fluorinated agrochemicals. The enhanced reactivity of the aldehyde and the stability imparted by the fluorinated ring contribute to the development of novel active ingredients. This aligns with the broad patent literature that cites fluorinated benzaldehydes, including tetrafluorinated analogs, as key intermediates for preparing active ingredients in medicaments and agrochemicals [4].

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Lipophilicity & metabolic stability potential
ADME profile optimization in lead molecules
Heterocyclic compound construction
Controlled aldehyde/amine reactivity
Chemoselective imine/hydrazone formation
Bioorthogonal probe development
Precursor to 4-azido tetrafluorobenzaldehyde
Click reaction kinetics in chemical biology
Agrochemical active ingredient synthesis
Electron-deficient fluorinated scaffold
Active ingredient stability and bioactivity in crop protection
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